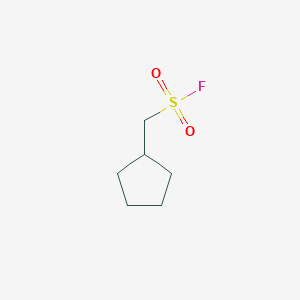amine](/img/structure/B13155601.png)
[(5-Bromopyrimidin-2-yl)methyl](ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyrimidin-2-yl)methylamine is an organic compound that belongs to the class of bromopyrimidines. This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, which is further substituted with a methyl and ethylamine group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)methylamine typically involves the bromination of pyrimidine followed by the introduction of the methyl and ethylamine groups. One common method involves the reaction of 5-bromopyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of (5-Bromopyrimidin-2-yl)methylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyrimidin-2-yl)methylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira coupling, which are commonly used in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce complex aromatic compounds .
Applications De Recherche Scientifique
(5-Bromopyrimidin-2-yl)methylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
(5-Bromopyrimidin-2-yl)methylamine can be compared with other similar compounds such as:
5-Bromopyrimidine: A simpler compound with only a bromine atom attached to the pyrimidine ring.
2-Bromo-5-pyrimidinamine: Another brominated pyrimidine derivative with an amino group instead of the methyl and ethylamine groups.
(5-Bromopyridin-2-yl)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine: A more complex compound with additional functional groups.
The uniqueness of (5-Bromopyrimidin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10BrN3 |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
N-[(5-bromopyrimidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H10BrN3/c1-2-9-5-7-10-3-6(8)4-11-7/h3-4,9H,2,5H2,1H3 |
Clé InChI |
JDUSCUXVYWVNTO-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=NC=C(C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



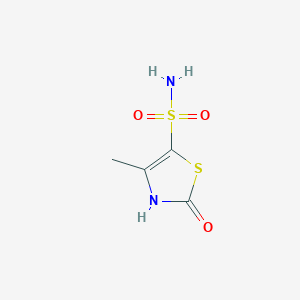
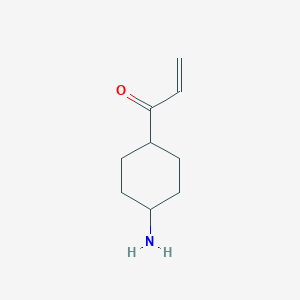
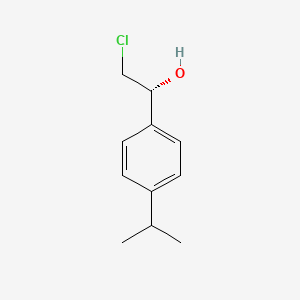

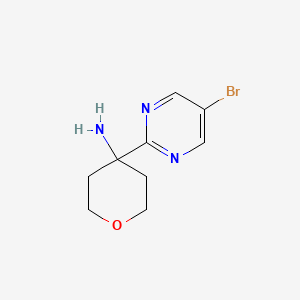
![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)

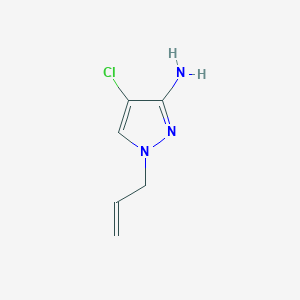

![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
